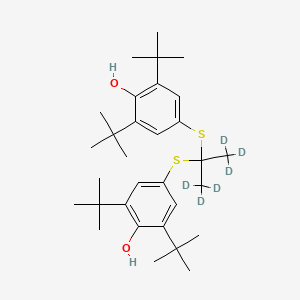
Probucol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Probucol-d6 is a deuterated form of probucol, a lipid-lowering agent with antioxidant properties. Probucol is primarily used to reduce low-density lipoprotein (LDL) cholesterol levels and has been investigated for its potential benefits in treating various cardiovascular diseases. The deuterated version, this compound, contains six deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Probucol-d6 involves the incorporation of deuterium atoms into the probucol molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated phenols or deuterated thiols can be used as starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Probucol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original thiol form.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
科学的研究の応用
Probucol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of advanced drug delivery systems and as a reference standard in analytical chemistry.
作用機序
Probucol-d6 exerts its effects primarily through its antioxidant properties and its ability to modulate lipid metabolism. The compound increases the catabolism of low-density lipoprotein (LDL) cholesterol and inhibits cholesterol synthesis and absorption. This compound also inhibits the oxidation of LDL cholesterol, thereby reducing the risk of atherosclerosis. The molecular targets involved include ATP-binding cassette transporter A1 (ABCA1) and various enzymes involved in lipid metabolism .
類似化合物との比較
Probucol-d6 can be compared with other lipid-lowering agents and antioxidants, such as:
Simvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Atorvastatin: Another statin with a similar mechanism of action to simvastatin.
Vitamin E: An antioxidant that protects cells from oxidative damage.
Coenzyme Q10: An antioxidant involved in cellular energy production.
This compound is unique due to its dual action as a lipid-lowering agent and antioxidant, as well as its enhanced stability and pharmacokinetic properties due to deuteration .
特性
分子式 |
C31H48O2S2 |
|---|---|
分子量 |
522.9 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |
InChIキー |
FYPMFJGVHOHGLL-AOUIHTGTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















